molecular formula C8H6N2O3 B3029198 6-hydroxy-1H-indazole-5-carboxylic acid CAS No. 574758-53-5

6-hydroxy-1H-indazole-5-carboxylic acid

Cat. No.: B3029198
CAS No.: 574758-53-5
M. Wt: 178.14
InChI Key: CUVVCIRUTFVDQO-UHFFFAOYSA-N
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Description

6-hydroxy-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

A study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated notable anti-inflammatory activity, particularly 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, with significant efficacy in the carrageenan edema test (Nagakura et al., 1979).

Antispermatogenic Properties

Certain halogenated 1-benzylindazole-3-carboxylic acids, a class of compounds including the 6-hydroxy-1H-indazole-5-carboxylic acid derivative, have been identified as potent antispermatogenic agents, effective in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Chemical Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of various indazole derivatives, including those with ester and carboxylic acid functionalities. These studies provide insight into the chemical properties and potential applications of these compounds in various fields (Teixeira et al., 2006).

Gas Sorption Studies

This compound has been used in the synthesis of a porous Cu(II) coordination polymer, demonstrating selective and hysteretic sorption of CO2. This indicates potential applications in environmental and materials science, particularly for gas capture and storage (Hawes et al., 2012).

Ester Cleavage in Surfactant Micelles

Hydroxybenzotriazole derivatives, related to this compound, have been studied for their ester cleavage properties in surfactant micelles. These findings contribute to understanding the chemical behavior of similar compounds in various biological and chemical systems (Bhattacharya & Kumar, 2005).

Electrochemical Applications

The 6-hydroxy-1H-indazole derivative, 5-hydroxy-1H-indazole, has been explored as an effective film-forming additive for high-voltage positive electrodes in lithium-ion batteries, demonstrating improved cycling performance. This suggests its potential utility in enhancing the efficiency and longevity of battery materials (Kang et al., 2014).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding inhalation of dusts, wearing protective clothing, and washing with plenty of soap and water in case of skin contact .

Mechanism of Action

Target of Action

The primary target of 6-hydroxy-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

The compound acts by activating the S1P1 receptor, which helps maintain the integrity of the endothelial barrier . Desensitization of the s1p1 receptor can lead to peripheral blood lymphopenia .

Biochemical Pathways

The activation of the S1P1 receptor influences various biochemical pathways. For instance, it can affect the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These molecules play significant roles in inflammation and other immune responses.

Pharmacokinetics

The compound’s molecular weight (17815 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .

Result of Action

The activation of the S1P1 receptor by this compound can lead to the maintenance of endothelial barrier integrity . This can have various molecular and cellular effects, such as the regulation of vascular permeability and lymphocyte trafficking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard , indicating that safety measures should be taken when handling it.

Properties

IUPAC Name

6-hydroxy-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-2-6-4(3-9-10-6)1-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVCIRUTFVDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703100
Record name 6-Oxo-2,6-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574758-53-5
Record name 6-Oxo-2,6-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-1H-INDAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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